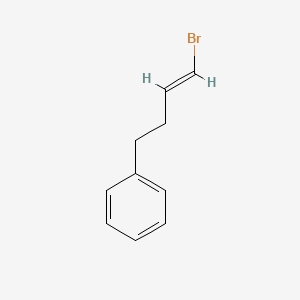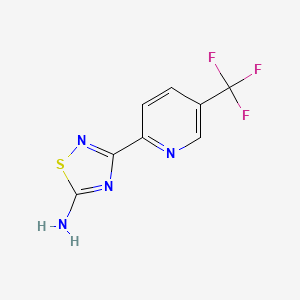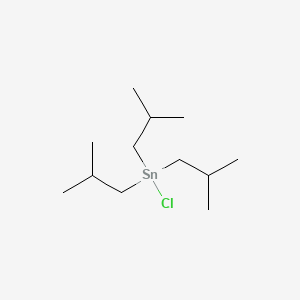
Triisobutyltin chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triisobutyltin chloride is an organotin compound with the chemical formula C12H27ClSn. It is a colorless liquid that is soluble in organic solvents but insoluble in water. This compound is known for its use in various industrial and research applications due to its unique chemical properties.
準備方法
Triisobutyltin chloride can be synthesized through several methods. One common synthetic route involves the reaction of tin tetrachloride with isobutyl magnesium chloride in an anhydrous environment. The reaction is typically carried out under inert conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
SnCl4+3(CH3CH2CH2CH2)MgCl→(CH3CH2CH2CH2)3SnCl+3MgCl2
Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure high purity and yield of the product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the synthesis process.
化学反応の分析
Triisobutyltin chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form triisobutyltin oxide. This reaction typically requires the presence of an oxidizing agent such as hydrogen peroxide.
Reduction: The compound can be reduced to form triisobutyltin hydride. This reaction often involves the use of reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with various nucleophiles. For example, it can react with sodium methoxide to form triisobutyltin methoxide.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation with hydrogen peroxide yields triisobutyltin oxide, while reduction with lithium aluminum hydride produces triisobutyltin hydride.
科学的研究の応用
Triisobutyltin chloride has a wide range of applications in scientific research. Some of its notable uses include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.
Biology: this compound is used in studies related to enzyme inhibition and protein interactions. It has been shown to affect various biological pathways, making it a valuable tool in biochemical research.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal and antibacterial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: this compound is used in the production of polymers and as a catalyst in various chemical reactions. It is also employed in the manufacturing of coatings and paints due to its antifouling properties.
作用機序
The mechanism of action of triisobutyltin chloride involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to changes in cellular function. The molecular targets of this compound include nuclear receptors and other regulatory proteins involved in gene expression and signal transduction.
類似化合物との比較
Triisobutyltin chloride is often compared with other organotin compounds such as tributyltin chloride and triphenyltin chloride. While all these compounds share similar chemical properties, this compound is unique in its structure and reactivity. For example, tributyltin chloride is known for its strong antifouling properties and is widely used in marine coatings. In contrast, this compound is more commonly used in organic synthesis and biochemical research.
Similar Compounds
- Tributyltin chloride
- Triphenyltin chloride
- Triethyltin chloride
Each of these compounds has distinct applications and properties, making them suitable for different research and industrial purposes.
特性
CAS番号 |
7342-38-3 |
|---|---|
分子式 |
C12H27ClSn |
分子量 |
325.50 g/mol |
IUPAC名 |
chloro-tris(2-methylpropyl)stannane |
InChI |
InChI=1S/3C4H9.ClH.Sn/c3*1-4(2)3;;/h3*4H,1H2,2-3H3;1H;/q;;;;+1/p-1 |
InChIキー |
NHSGFFFVCFHOBS-UHFFFAOYSA-M |
正規SMILES |
CC(C)C[Sn](CC(C)C)(CC(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


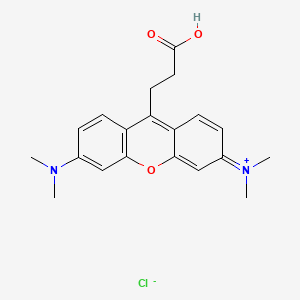

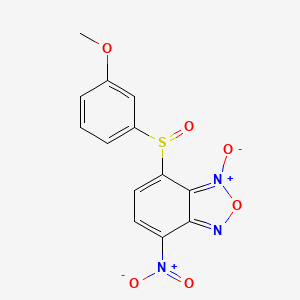
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
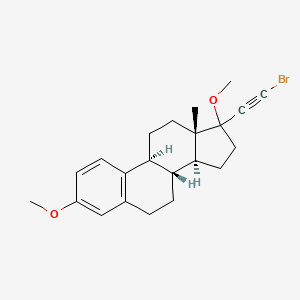
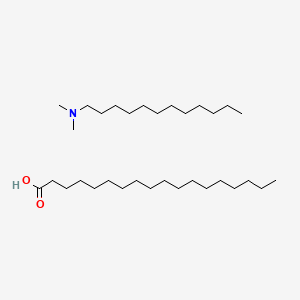
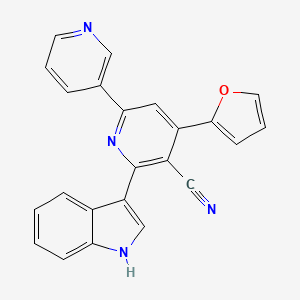
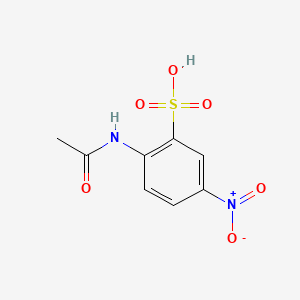
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
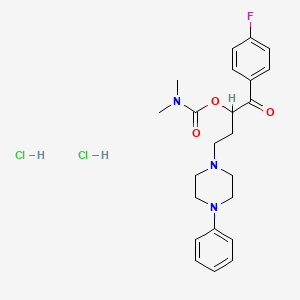
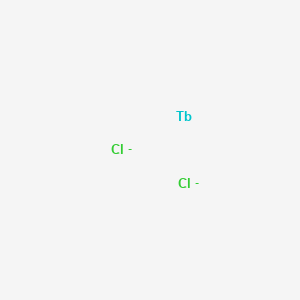
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
